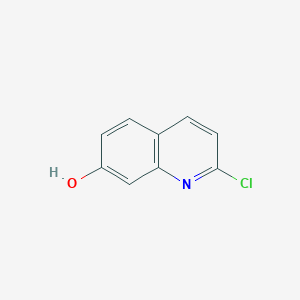

2-Chloroquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRDYODLCPEIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375358-19-3 | |

| Record name | 2-chloroquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroquinolin-7-ol: A Technical Guide for Chemical and Pharmaceutical Innovators

Introduction: The Strategic Importance of the Chloroquinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of high-value compounds are derived. The strategic placement of a chlorine atom on this bicyclic heterocycle dramatically influences its electronic properties and reactivity, making chloroquinoline derivatives indispensable building blocks for drug discovery and organic synthesis.[1][2] This guide focuses on a specific, yet under-documented, member of this family: 2-Chloroquinolin-7-ol .

While extensive research has illuminated the vast potential of the 7-chloroquinoline framework—most famously embodied in the antimalarial drug chloroquine—and the reactive nature of the 2-chloro position, specific experimental data for the 7-hydroxy substituted variant remains sparse in publicly accessible literature.[2][3] This document, therefore, serves a dual purpose: to consolidate the known structural and predicted physicochemical properties of this compound, and to provide a forward-looking perspective on its potential applications by drawing authoritative parallels from closely related analogues. For the researcher and drug development professional, this guide offers a foundational understanding and a scientifically-grounded rationale for exploring the untapped potential of this molecule.

PART 1: Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section details the known identifiers and predicted characteristics of this compound.

Chemical Structure and Core Identifiers

The molecule consists of a quinoline ring system chlorinated at the C2 position and hydroxylated at the C7 position. This arrangement combines the electrophilic reactivity at the C2 position, common in 2-chloroquinolines, with the hydrogen-bonding capabilities and potential for further functionalization of the phenolic hydroxyl group.

-

IUPAC Name: this compound

-

CAS Number: 375358-19-3[4]

-

Molecular Formula: C₉H₆ClNO[4]

-

Molecular Weight: 179.60 g/mol [4]

-

Canonical SMILES: C1=CC(=CC2=NC(=CC=C12)Cl)O[4]

-

InChIKey: OKRDYODLCPEIMP-UHFFFAOYSA-N[5]

Physicochemical Properties: A Blend of Prediction and Analogy

Direct experimental data for the physicochemical properties of this compound are not widely reported. The following table presents predicted values, supplemented with experimental data from the closely related parent compound, 2-chloroquinoline, to provide a reasonable estimation of its expected behavior. The introduction of a hydroxyl group is anticipated to increase polarity, raise the melting point, and decrease volatility compared to 2-chloroquinoline.

| Property | Value for this compound | Reference Compound: 2-Chloroquinoline (CAS: 612-62-4) | Source |

| Physical State | Solid (Predicted) | Crystalline solid | [4][6] |

| Melting Point | Not available | 34-37 °C | [4] |

| Boiling Point | Not available | 266-267 °C | [6] |

| XlogP (Predicted) | 2.8 | 2.7 | [4][5] |

| pKa (Predicted) | Not available | 0.41 ± 0.40 | [6] |

| Solubility | Sparingly soluble in water (Predicted), Soluble in organic solvents like methanol, DMSO. | Soluble in methanol | [6] |

PART 2: Synthesis and Reactivity

The synthesis of functionalized quinolines is a well-established field, offering several logical pathways to this compound. While a specific, validated protocol for this exact molecule is not readily found in literature, a plausible and robust synthetic strategy can be designed based on proven methodologies for analogous structures.

Proposed Synthetic Pathway: Chlorination of a Quinolone Precursor

The most direct and widely adopted method for introducing a chlorine atom at the 2-position of a quinoline ring is the chlorination of the corresponding quinolin-2-one precursor using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] This approach is favored for its high efficiency and reliability.

The proposed workflow is as follows:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure derived from established methods for similar quinoline transformations.[7][8] Researchers must perform their own optimization and safety assessments.

Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one from Quinolin-7-ol

-

Dissolution: Dissolve Quinolin-7-ol (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., peracetic acid), to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and dry under vacuum to yield 7-Hydroxyquinolin-2(1H)-one.

Step 2: Chlorination to this compound

-

Reaction Setup: In a chemical fume hood, carefully charge a flask with 7-Hydroxyquinolin-2(1H)-one (1 equivalent) and slowly add an excess of phosphoryl chloride (POCl₃, ~5-10 equivalents). An inert solvent like toluene may be used.

-

Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done slowly with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

PART 3: Applications in Research and Drug Development

While direct biological studies on this compound are scarce, the extensive body of research on its structural components—the 2-chloroquinoline and 7-chloroquinoline motifs—provides a strong predictive framework for its potential applications.

A Scaffold for Novel Therapeutics

The 7-chloroquinoline core is a cornerstone of antimalarial drug design and has been extensively explored for its anticancer properties.[9][10][11] Derivatives have shown potent activity against various cancer cell lines, including breast, colon, and leukemia.[2][9] The chlorine at the 7-position is often crucial for activity, and the scaffold's mechanism of action can involve interfering with cellular processes like autophagy.[2]

Simultaneously, the 2-chloro substituent acts as a versatile chemical handle. It is a leaving group that is readily displaced by nucleophiles, enabling the synthesis of diverse libraries of 2-substituted quinolines. This reactivity has been exploited to develop novel inhibitors for a range of biological targets.

Key Therapeutic Areas for 7-Chloroquinoline Derivatives:

-

Anticancer: Derivatives have demonstrated cytotoxicity against numerous human cancer cell lines.[2]

-

Antimalarial: The foundational scaffold for chloroquine and its analogues, active against Plasmodium falciparum.[10]

-

Antiviral: 2-Chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro).[3]

-

Antibacterial & Antifungal: The quinoline ring is present in many antimicrobial agents, and chloro-substituted derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[12][13]

The combination of the biologically active 7-position substitution pattern with the synthetically versatile 2-chloro position makes this compound a highly attractive, albeit unexplored, starting point for generating new chemical entities in these therapeutic fields.

Logical Workflow for Derivative Synthesis and Screening

The inherent reactivity of the C2-chlorine bond allows for the systematic development of new molecular entities through nucleophilic substitution reactions. This enables a logical workflow for lead discovery.

Caption: Drug discovery workflow using this compound.

PART 4: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-chloroquinoline.

-

Hazard Classification (Inferred): Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15]

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]

Conclusion

This compound represents a molecule of significant latent potential. While it remains a poorly characterized compound on its own, its structural lineage is impeccable. It combines the well-documented biological relevance of the 7-substituted quinoline core with the proven synthetic utility of a 2-chloro leaving group. This guide has synthesized the available information and provided a logical, data-driven framework for its synthesis and future exploration. For scientists engaged in the discovery of novel therapeutics, this compound is not just a chemical compound but a compelling invitation to innovate.

References

A comprehensive list of all sources cited within this document is provided below.

- Synthonix. This compound - [C62024].

- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.

- Al-Ostoot, F. H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.

- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters.

- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (2021).

- PubChemLite. This compound (C9H6ClNO).

- Wikipedia. 2-Chloroquinoline.

- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)

- Mosquera, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

- Asif, M. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences.

- Tadesse, A., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry.

- University of Colorado Boulder. Experiment 1 - Melting Points.

- PubChem. 7-Chloro-2-methylquinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.

- Organic Chemistry Portal. Synthesis of quinolines.

- Ghorab, M. M., et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. Bioorganic Chemistry.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloroquinoline CAS#: 612-62-4 [m.chemicalbook.com]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and biological activity of 2-[2-(7-chloroquinolin- | REDI [redi.cedia.edu.ec]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-7-ol

Introduction

2-Chloroquinolin-7-ol is a substituted heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers in drug discovery and materials science due to their versatile biological activities and chemical properties.[1] The presence of a chlorine atom at the 2-position and a hydroxyl group at the 7-position on the quinoline scaffold imparts a unique combination of electronic and steric characteristics, making this compound a valuable building block for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key properties, empowering researchers to generate reliable data. The synthesis, reactivity, and spectral characteristics are also discussed, drawing on established principles of quinoline chemistry to provide expert insights.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers:

| Identifier | Value | Source |

| CAS Number | 375358-19-3 | [2][3][4][5][6] |

| Molecular Formula | C₉H₆ClNO | [2][3][4][5][6][7] |

| Molecular Weight | 179.60 g/mol | [2][3][5] |

| InChI | InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H | [7] |

| InChIKey | OKRDYODLCPEIMP-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)O | [4][7] |

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is critical to note the distinction between experimentally determined values and computationally predicted data.

| Property | Value | Method | Source |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| LogP (XlogP3) | 2.8 | Predicted | [7] |

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from general methods for preparing chloroquinolines. A common approach involves the chlorination of the corresponding quinolinone precursor.

A potential synthetic pathway could involve the following steps:

-

Synthesis of 7-hydroxyquinolin-2(1H)-one: This precursor can be synthesized through various established methods for quinolinone formation, such as the Knorr quinoline synthesis or the Conrad-Limpach synthesis, starting from appropriate aniline and β-ketoester derivatives.

-

Chlorination: The 7-hydroxyquinolin-2(1H)-one can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid to replace the hydroxyl group at the 2-position with a chlorine atom.[8]

The reactivity of this compound is expected to be dictated by the chloro and hydroxyl substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the introduction of various functional groups at this position. The hydroxyl group at the 7-position is phenolic and can undergo reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene ring, directed by the hydroxyl group.

Spectral Characterization

No experimental spectra for this compound are readily available. However, based on the known spectra of related compounds like 2-chloroquinoline, we can predict the key spectral features.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The presence of the hydroxyl group at the 7-position would likely cause a downfield shift for the adjacent protons compared to 2-chloroquinoline. A broad singlet corresponding to the phenolic proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbon bearing the chlorine (C2) is expected to have a chemical shift in the range of 140-150 ppm, while the carbon attached to the hydroxyl group (C7) would be found further downfield, typically in the 150-160 ppm range.[12][13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 179. An isotope peak (M+2) at m/z 181 with an intensity of approximately one-third of the molecular ion peak would be characteristic of the presence of a single chlorine atom.[9][15] Fragmentation patterns would likely involve the loss of CO and HCl.

Experimental Protocols

Given the absence of experimental data, the following protocols are provided to guide researchers in determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Caption: Workflow for solubility determination by the shake-flask method.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.

-

-

Spectral Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve.[16] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. 375358-19-3 | | CATO参考物质 [en.cato-chem.com]

- 3. CAS 375358-19-3 | 4H01-5-3S | MDL MFCD02238180 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Synthonix, Inc > 375358-19-3 | this compound [synthonix.com]

- 5. This compound | 375358-19-3 | AQA35819 | Biosynth [biosynth.com]

- 6. This compound | CAS:375358-19-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 8. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Quinoline, 2-chloro- [webbook.nist.gov]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloroquinolin-7-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 2-Chloroquinolin-7-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents.[1][2] The reactivity and versatility of the quinoline core make it an attractive starting point for the synthesis of novel therapeutic agents. This compound, a specific derivative of this class, holds particular interest as a versatile building block in the design and synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 375358-19-3 | N/A |

| Molecular Formula | C₉H₆ClNO | N/A |

| Molecular Weight | 179.60 g/mol | [3] |

| Appearance | Off-white to pale yellow solid (predicted based on related compounds) | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by a chlorination step. The Conrad-Limpach-Knorr and Camps cyclization reactions are foundational strategies for constructing the quinoline core from aniline precursors.[5]

Conceptual Synthetic Pathway

A plausible synthetic route to this compound involves the following key transformations:

-

Condensation: Reaction of an appropriately substituted aniline, in this case, 3-aminophenol, with a β-ketoester such as ethyl acetoacetate.

-

Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the resulting enaminone intermediate to form the corresponding 7-hydroxy-2-methyl-quinolin-4-one.

-

Chlorination: Conversion of the quinolone to the 2-chloroquinoline derivative. This is a critical step that introduces a reactive handle for further functionalization.

Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinolines from Quinolinones

The conversion of a quinolinone to a 2-chloroquinoline is a common transformation in medicinal chemistry. The following protocol is a general method that can be adapted for the synthesis of this compound from its corresponding quinolinone precursor.

Materials:

-

7-Hydroxyquinolin-2(1H)-one (or its appropriate precursor)

-

Phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid[6]

-

Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting quinolinone and the anhydrous solvent under an inert atmosphere.

-

Slowly add the chlorinating agent (e.g., POCl₃) to the suspension. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloroquinoline derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be particularly important when using reactive chlorinating agents.

-

Careful Quenching: The reaction of excess chlorinating agents with water is highly exothermic and can be vigorous. Pouring the reaction mixture onto ice helps to control the temperature and ensure a safe workup.

-

Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications in drug development.

Reactivity and Applications in Drug Discovery

The 2-chloro substituent in this compound is a key functional group that enables a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.

This reactivity has been exploited in the synthesis of various biologically active compounds. For instance, the chloroquinoline scaffold is a cornerstone in the development of:

-

Antimalarial Agents: Chloroquine and its analogues are well-known antimalarial drugs. The 7-chloroquinoline moiety is crucial for their activity.[7]

-

Anticancer Agents: Numerous quinoline derivatives have been investigated for their potential as anticancer agents, with some targeting key signaling pathways involved in tumor progression.[1][7]

-

Antimicrobial Compounds: The quinoline ring is present in several antibacterial and antifungal agents.[8][9]

-

Antiviral Agents: More recently, 2-chloroquinoline-based compounds have been explored as potential inhibitors of viral proteases, such as those from SARS-CoV-2.[10]

The 7-hydroxy group on this compound offers an additional site for modification, allowing for the synthesis of libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. This dual functionality makes it a particularly attractive building block for combinatorial chemistry and high-throughput screening campaigns in drug discovery.

Safety and Handling

Recommended Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, with a reactive chloro group at the 2-position and a hydroxyl group at the 7-position, provides multiple avenues for the synthesis of complex and diverse molecular architectures. The established importance of the chloroquinoline scaffold in a range of therapeutic areas underscores the potential of this compound as a key intermediate in the development of new and effective drugs. Researchers and scientists in the field of drug discovery will find this compound to be a powerful tool in their efforts to design and synthesize the next generation of therapeutic agents.

References

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).

- PubChem. (n.d.). 2-Chloroquinoline.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(19), 5899. [Link]

- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]

- Wikipedia. (2024, January 12). 2-Chloroquinoline.

- de Sanctis, J. B., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. Medicinal Chemistry Research, 29(10), 1827-1837.

- Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

- PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline.

- PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).

- PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.

- PubChem. (n.d.). 7-Chloro-2-methylquinoline.

- ResearchGate. (2021, December 17). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.

- PubMed. (2019, February 15). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors.

- SpectraBase. (n.d.). 2-Chloroquinoline - Optional[1H NMR] - Chemical Shifts.

- MDPI. (2026, January 6). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

- ACS Omega. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.

- Journal of the American Chemical Society. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Chloroquinolin-7-ol Scaffold

This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its substituted quinoline framework is a common feature in a wide array of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 7-position can be functionalized or may participate in crucial hydrogen bonding interactions with biological targets. This guide provides a detailed exploration of a robust and scientifically validated pathway for the synthesis of this compound, offering insights into the underlying chemical principles and practical experimental procedures.

A Strategic Two-Step Synthesis Pathway

The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with the formation of a quinolinone intermediate, followed by a targeted chlorination. This strategy allows for precise control over the substitution pattern on the quinoline ring.

Figure 1: Overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 7-Hydroxyquinolin-2(1H)-one

The initial phase of this synthesis focuses on the construction of the 7-hydroxyquinolin-2(1H)-one core. A reliable method involves the cyclization of a substituted aniline derivative to form a tetrahydroquinolinone, which is subsequently oxidized to the desired quinolinone.

Step 1a: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone

This reaction proceeds via a Friedel-Crafts-type cyclization. One established method involves the reaction of N-(3-methoxyphenyl)-3-chloropropionamide with aluminum chloride (AlCl₃)[1]. The AlCl₃ acts as a Lewis acid, promoting the intramolecular electrophilic aromatic substitution to form the cyclic lactam. Subsequent demethylation of the methoxy group under the reaction conditions yields the desired 7-hydroxy product.

Reaction Scheme: N-(3-methoxyphenyl)-3-chloropropionamide → 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone

Causality of Experimental Choices:

-

Aluminum Chloride (AlCl₃): A strong Lewis acid is essential to activate the acyl chloride for the intramolecular Friedel-Crafts acylation that forms the six-membered ring. An excess is used to also coordinate with the carbonyl and nitrogen atoms, facilitating the reaction.

-

High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and demethylation steps.

Step 1b: Oxidation to 7-Hydroxyquinolin-2(1H)-one

The aromatization of the heterocyclic ring is achieved through an oxidation reaction. A modern and efficient approach utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent[2][3]. DDQ is a powerful dehydrogenating agent that readily accepts two hydrogen atoms from the tetrahydroquinolinone to form the more stable, conjugated quinolinone system.

Reaction Scheme: 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone + DDQ → 7-Hydroxyquinolin-2(1H)-one

Causality of Experimental Choices:

-

DDQ: This reagent is chosen for its high oxidation potential and its ability to effect dehydrogenation under relatively mild conditions, often providing high yields of the aromatic product[2][3].

-

Solvent System: A solvent like tetrahydrofuran (THF) in an aqueous medium can facilitate the solubility of both the substrate and the oxidizing agent, promoting an efficient reaction[2][3].

Figure 2: Workflow for the synthesis of 7-Hydroxyquinolin-2(1H)-one.

Experimental Protocol for 7-Hydroxyquinolin-2(1H)-one

Step 1a: 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone [1]

-

In a reactor equipped with a mechanical stirrer, add N-(3-methoxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride (AlCl₃).

-

Heat the reaction mixture under stirring to approximately 160°C to obtain a liquid.

-

Maintain the temperature at 155-165°C for about four hours.

-

Cool the reaction mixture to 50°C and cautiously quench by slowly adding ice-cold 5% hydrochloric acid.

-

Heat the resulting mixture to about 95°C for one hour with stirring.

-

Cool the suspension to 50°C and collect the solid product by filtration.

-

Wash the solid with water and dry to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. The product can be further purified by recrystallization from methanol.

Step 1b: 7-Hydroxyquinolin-2(1H)-one [2][3]

-

Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a mixture of tetrahydrofuran (THF) and water.

-

Add a stoichiometric amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-hydroxyquinolin-2(1H)-one.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone | C₉H₉NO₂ | 163.17 | ~62%[1] | 230-231.5[1] |

| 7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | High[2][3] | Not specified |

Part 2: Chlorination of 7-Hydroxyquinolin-2(1H)-one

The final step in the synthesis is the conversion of the hydroxyl group at the 2-position (in its tautomeric lactam form) to a chlorine atom. This is a crucial transformation that introduces the reactive handle for further derivatization.

Step 2: Synthesis of this compound

This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Reaction Scheme: 7-Hydroxyquinolin-2(1H)-one + POCl₃ → this compound

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and often as the solvent when used in excess. It is highly effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction is typically performed at elevated temperatures to drive it to completion.

-

Work-up Procedure: The reaction mixture is quenched by carefully pouring it onto ice water. This hydrolyzes the excess POCl₃ and precipitates the crude product. Neutralization with a base is often required to isolate the final product.

Figure 3: Workflow for the chlorination of 7-Hydroxyquinolin-2(1H)-one.

Experimental Protocol for this compound

-

In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-hydroxyquinolin-2(1H)-one.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted m/z [M+H]⁺ |

| This compound | C₉H₆ClNO | 179.60 | Off-white to light brown solid | 180.02108[4] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling patterns of the protons and carbons in the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [5][6][7][8][9]

-

Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and splash goggles with a face shield[6].

-

Reaction Quenching: The quenching of POCl₃ with water is extremely exothermic and releases toxic hydrogen chloride gas. This step must be performed slowly, with adequate cooling and in a fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the two-step pathway described in this guide represents a robust and reliable method for obtaining this valuable chemical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this compound for applications in drug discovery and materials science. Adherence to the detailed protocols and safety precautions is paramount for successful and safe synthesis.

References

- Reddy, T. R.; Reddy, D. N.; Reddy, B. K.; Kasturaiah, C.; Yadagiri, K. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-One: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry2018, 30 (4), 834-836. [Link]

- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

- Naddaka, V. et al. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

- Orfi, L. et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- PubChemLite. This compound (C9H6ClNO). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 3. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Quinolinol Core: A Legacy of Discovery and a Frontier in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Quinolinol Scaffold

The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the landscape of medicinal chemistry. First unearthed from the complex milieu of coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from an industrial byproduct to a "privileged scaffold" in drug discovery is a testament to over a century of chemical ingenuity and biological insight.[1][2] This guide provides a comprehensive exploration of the discovery, history, and evolving applications of quinolinol compounds, a class of quinoline derivatives distinguished by a hydroxyl substitution. We will delve into the foundational synthetic strategies that unlocked their potential, the key scientific minds that illuminated their mechanisms of action, and the cutting-edge research that continues to expand their therapeutic horizons. For the modern researcher, understanding the historical context and the fundamental chemistry of these compounds is not merely an academic exercise; it is the bedrock upon which novel therapeutics are built.

Part 1: A Chronicle of Discovery: From Coal Tar to Chelation Theory

The story of quinolinols is intrinsically linked to the broader history of quinoline itself. Here, we present a timeline of the pivotal moments that have shaped our understanding and application of these remarkable compounds.

A Timeline of Key Discoveries

| Year | Discovery | Key Contributor(s) | Significance |

| 1834 | First isolation of quinoline from coal tar, initially named "leukol".[3] | Friedlieb Ferdinand Runge | Marked the initial discovery of the parent quinoline scaffold. |

| 1842 | Synthesis of a compound named "Chinoilin" by distilling quinine with potassium hydroxide.[3] | Charles François Gerhardt | Provided an early synthetic route to a quinoline-like structure, though its identity was initially debated. |

| 1880 | First synthesis of 8-hydroxyquinoline (oxin) via the decarboxylation of "oxycinchoninic acid".[4] | Hugo Weidel and Albert Cobenzl | The first reported synthesis of the most prominent quinolinol. |

| 1880 | Development of the Skraup synthesis of quinoline.[2][4][5] | Zdenko Hans Skraup | A robust and versatile method for quinoline synthesis that remains relevant today. |

| 1881 | Correct identification of the structure of 8-hydroxyquinoline.[4] | Zdenko Hans Skraup | Established the definitive chemical structure, paving the way for further investigation. |

| 1881 | The Doebner-von Miller reaction is first described.[4][6] | Oscar Döbner and Wilhelm von Miller | An important acid-catalyzed reaction for producing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] |

| 1888 | The Combes quinoline synthesis is first reported.[4] | A. Combes | A key method for synthesizing 2,4-disubstituted quinolines. |

| 1920s | Observation of insoluble chelate complexes between 8-hydroxyquinoline and metal ions.[4] | This discovery was the first crucial step toward understanding its biological mechanism of action. | |

| Mid-20th Century | Establishment of the "chelation theory" to explain the biological activity of 8-hydroxyquinoline.[4] | Adrien Albert | A paradigm shift in understanding that the biological effects of many compounds are mediated through their interaction with metal ions. |

Part 2: The Synthetic Cornerstone: Accessing the Quinolinol Core

The therapeutic potential of quinolinol derivatives would remain unrealized without efficient and versatile synthetic methodologies. Over the decades, several named reactions have become the workhorses for constructing the quinoline scaffold, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Skraup Synthesis: A Classic and Forceful Annulation

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful, albeit often vigorous, method for the synthesis of quinolines.[2][4][5] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield the corresponding quinoline.[5] The reaction's exothermic nature necessitates careful control, often moderated by the addition of ferrous sulfate.[5]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

This protocol is a representative example of the Skraup synthesis adapted for the preparation of 8-hydroxyquinoline.

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

o-Nitrophenol

-

Concentrated Sulfuric Acid (98%)

-

Ferrous sulfate (optional moderator)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.

-

Heating: Gently heat the mixture in an oil bath. The reaction is exothermic, and the temperature should be carefully monitored and controlled. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by the darkening of the reaction mixture.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This step should be performed with external cooling. 8-hydroxyquinoline will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then purify by recrystallization from ethanol or by steam distillation.

The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines

The Doebner-von Miller reaction provides a more flexible approach to quinoline synthesis, allowing for the preparation of a wider range of substituted derivatives.[4][6] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[4][7]

Experimental Protocol: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

This protocol provides a method to synthesize 2-methylquinoline, a common quinoline derivative.

Materials:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Toluene

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Addition of Carbonyl Compound: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

The Pfitzinger Reaction: A Gateway to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a key method for the synthesis of quinoline-4-carboxylic acids, a scaffold present in many biologically active compounds.[5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][8]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[9]

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[9] Monitor the reaction for completion using TLC.

-

Precipitation: After cooling, pour the reaction mixture into 100 mL of water and stir until a homogenous solution is obtained. Acidify the solution with concentrated HCl to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Comparative Analysis of Synthetic Methods

The choice of synthetic method is a critical decision in any drug discovery program. The following table provides a comparative overview of the key parameters for the discussed quinoline synthesis methods.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | 145 - 170 | 6 | ~14-47[10] |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89[10] |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies[10] |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Reflux | 12-24 | 36 - 86[9] |

Part 3: The Biological Arena: Unraveling the Mechanisms of Action

The therapeutic utility of quinolinol compounds stems from their diverse and potent biological activities. At the heart of their mechanism of action, particularly for 8-hydroxyquinoline and its derivatives, lies the principle of metal ion chelation, a concept pioneered by the insightful work of Adrien Albert.

The Chelation Theory: A Paradigm Shift in Pharmacology

Adrien Albert's chelation theory revolutionized the understanding of how many drugs exert their effects. He proposed that the biological activity of compounds like 8-hydroxyquinoline was not an intrinsic property of the molecule alone, but rather a consequence of its ability to form stable complexes with metal ions.[4] This chelation can have two primary outcomes:

-

Deprivation of Essential Metals: By sequestering essential metal ions like iron, copper, and zinc, quinolinols can effectively starve pathogens or cancer cells of the vital cofactors required for their enzymatic machinery.[4]

-

Formation of Toxic Complexes: The metal-quinolinol complex itself can be the active toxic agent. These complexes are often more lipophilic than the parent quinolinol, facilitating their entry into cells where they can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS).[4]

Diagram: The Dual Faces of Chelation

Caption: The dual mechanism of action of quinolinol compounds through metal chelation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinolinol derivatives have emerged as promising anticancer agents, leveraging their metal-chelating properties to induce cytotoxicity in malignant cells through several interconnected pathways.

Quantitative Data: Anticancer Activity of Quinolinol Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 µmol L⁻¹ | [11] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF7 (Breast) | 39.0 µmol L⁻¹ | [11] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [11] |

| [Fe(ClMQ)₂Cl] (ClMQ = 5,7-dichloro-2-methyl-8-quinolinol) | Hep-G2 (Liver) | 5.04 µM | [12] |

| 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[5]dioxolo[4,5-g]quinolin-5-ium | A-549 (Lung) | 4 ± 0.88 µM | [13] |

Key Anticancer Mechanisms:

-

Induction of Oxidative Stress: 8-hydroxyquinoline can act as an ionophore, transporting copper ions into cancer cells. The resulting 8-HQ-Cu complex catalyzes the generation of cytotoxic ROS, leading to DNA damage and apoptosis.[4]

-

Inhibition of Topoisomerases: Certain quinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[13][14][15] This inhibition leads to DNA strand breaks and ultimately, cell death.

-

Modulation of Signaling Pathways: Quinolinol compounds have been found to interfere with key signaling pathways that regulate cell survival and proliferation, including:

-

NF-κB Pathway: Some derivatives can suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[16][17][18]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, can be targeted by quinolinols, leading to the induction of apoptosis.[19]

-

PI3K/Akt Pathway: This crucial cell survival pathway can be inhibited by certain quinoline derivatives, promoting apoptosis in cancer cells.

-

Diagram: Anticancer Signaling Pathways Targeted by Quinolinols

Caption: A simplified overview of the key signaling pathways targeted by quinolinol compounds in cancer cells.

Antimicrobial Activity: A Time-Tested Therapeutic Application

The antimicrobial properties of 8-hydroxyquinoline and its derivatives have been recognized for decades. Their ability to chelate essential metal ions is a primary mechanism for their antibacterial and antifungal effects.

Quantitative Data: Antimicrobial Activity of Quinolinol Derivatives

| Compound/Derivative | Target Organism | MIC | Reference |

| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 µM | [4] |

| 8-Hydroxyquinoline (8-HQ) | Enterococcus faecalis | 27.58 µM | [4] |

| 8-Hydroxyquinoline (8-HQ) | Candida albicans | 27.58 µM | [4] |

| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL | [4] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | [20] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL | [20] |

Conclusion: The Quinolinol Core - A Scaffold for Future Innovation

From its humble origins in the annals of 19th-century organic chemistry to its current status as a privileged scaffold in modern drug discovery, the quinolinol core has demonstrated remarkable and enduring therapeutic potential. The pioneering work of early chemists laid the synthetic foundation, while the insightful investigations into their mechanisms of action, particularly the role of metal chelation, have provided a rational basis for the design of novel therapeutic agents. As we continue to unravel the complexities of human disease, the versatility of the quinolinol scaffold, coupled with our ever-expanding understanding of its interactions with biological systems, ensures that it will remain a fertile ground for the development of the next generation of medicines. The in-depth technical understanding of its history, synthesis, and biological activity presented in this guide is intended to empower researchers to build upon this rich legacy and forge new frontiers in the quest for improved human health.

References

- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. PubMed. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Tris(8-hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck... Oncotarget. [Link]

- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. PubMed. [Link]

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P

- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells.

- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis.

- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PubMed. [Link]

- Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway.

- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

- Recent Advances in Metal-Free Quinoline Synthesis. NIH. [Link]

- Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes. PubMed. [Link]

- Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study. NIH. [Link]

- Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. NIH. [Link]

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

- Topoisomerase inhibitor. Wikipedia. [Link]

- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. NIH. [Link]

- Selective Toxicity. Adrien Albert. Google Books.

- What is the complete procedure for Doebner-von miller reaction ?.

- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

- Doebner–Miller reaction. Wikipedia. [Link]

- Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. [Link]

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

- 8-Hydroxyquinolines possess both intracellular chelation and ionophore...

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Doebner-Miller Reaction. SynArchive. [Link]

- 8-Hydroxyquinolines chelating properties and medicinal applic

- Natural products targeting the MAPK-signaling p

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer

- Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. OUCI. [Link]

- Selective Toxicity: The Physico-chemical Basis of Therapy. Adrien Albert. Google Books.

- Metal Complexes as Chemotherapeutic Agents for the Tre

- Effects of compounds 5 and 8 on the nuclear factor-κB (NF-κB) signaling...

- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

- Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed. [Link]

- Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer p

- MAPK signaling pathway-targeted marine compounds in cancer therapy. NIH. [Link]

- Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. NIH. [Link]

- Virtual Screening of Natural Compounds as Potential PI 3 K-AKT1 Signaling Pathway Inhibitors and Experimental Valid

- List of reported lead synthetic compounds targeting mTOR, PI3K, and Akt signaling pathway in various skin cancers. ...

- Chemical aspects of selective toxicity. PubMed. [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs [ouci.dntb.gov.ua]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism and Stability of 2-Chloroquinolin-7-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-chloroquinolin-7-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of hydroxyquinoline chemistry to predict and analyze its tautomeric behavior. We delve into the structural characteristics of the potential enol, keto, and zwitterionic tautomers, the physicochemical factors governing their relative stability, and the state-of-the-art experimental and computational methodologies for their characterization. This guide is intended to serve as a foundational resource for researchers investigating this compound and related substituted quinolines, providing both theoretical insights and practical protocols to facilitate further study.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the properties and function of molecules.[1] In the realm of drug development, the specific tautomeric form of a molecule can dictate its pharmacological activity by influencing its shape, hydrogen bonding capacity, and interaction with biological targets.[2] The coexistence of multiple tautomers can lead to complexities in structure-activity relationship (SAR) studies and pharmacokinetics. A thorough understanding and control of tautomeric equilibria are therefore critical for rational drug design.

Similarly, in materials science, tautomerism can impact a material's photophysical properties, such as absorption and emission spectra, making it a key consideration in the design of molecular switches, sensors, and dyes.[3]

This guide focuses on the prototropic tautomerism of this compound, a substituted hydroxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The interplay of the electron-withdrawing 2-chloro substituent and the ionizable 7-hydroxyl group presents a compelling case study in tautomeric preference.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, primarily through the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring. The principal equilibrium is anticipated to be between the enol form (this compound) and the keto form (2-chloro-1H-quinolin-7(4H)-one). Furthermore, under specific pH conditions, a zwitterionic species may also be present.

Caption: Putative tautomeric and ionic equilibria of this compound.

The Enol Tautomer: this compound

The enol form retains the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor.

The Keto Tautomer: 2-Chloro-1H-quinolin-7(4H)-one

In the keto tautomer, the aromaticity of the pyridinone ring is disrupted. However, the formation of a cyclic amide (lactam) in the quinolinone ring can be a powerful driving force for the equilibrium to favor this form, as is observed in the well-studied 2-hydroxyquinoline/2-quinolone system.[5][6] The carbonyl group is a strong hydrogen bond acceptor.